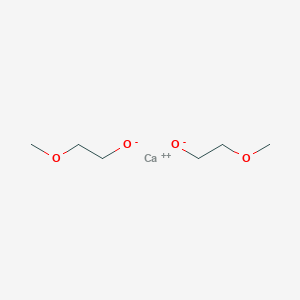

Calcium 2-methoxyethanolate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biofuel Production : Calcium methoxide has been investigated for its role as a solid base catalyst in the transesterification of soybean oil to biodiesel with methanol. It exhibits strong basicity and high catalytic activity, achieving up to 98% biodiesel yield within 2 hours. The catalyst also maintains its activity even after 20 cycles of reuse (Liu et al., 2008).

Biomedical Research : In biomedical research, Calcium 2-methoxyethanolate's precursor, Calcium hydroxide, has been studied extensively. For example, it is used in endodontics for apexification to encourage apical closure through mineralization. The dissociation of calcium ions from Calcium hydroxide plays a critical role in this process (Narita et al., 2010).

Material Science : this compound is a promising candidate for the synthesis of bioactive calcium silicates, especially in low-temperature conditions. This has implications in creating organic-inorganic hybrid composites (Sun et al., 2013).

Calcium Signaling : While not directly related to this compound, the broader topic of calcium signaling is crucial in understanding various cellular processes. Calcium ions influence cellular life aspects, from gene transcription to apoptosis, and understanding their mechanisms can provide insights into how calcium-related compounds function (Clapham, 1995).

Electrochemical Monitoring : this compound's broader family of calcium compounds has been used in wearable electrochemical devices for noninvasive monitoring of ionized calcium and pH in body fluids. This technology is vital for diagnosing diseases like hyperparathyroidism and kidney stones (Nyein et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

calcium;2-methoxyethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O2.Ca/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPISIUOJVZBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-86-4 (Parent) | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028099674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10890813 | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28099-67-4 | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028099674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 2-methoxyethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of Calcium 2-methoxyethoxide in the synthesis of calcium phosphate glass nanoparticles?

A1: Calcium 2-methoxyethoxide serves as a precursor in the sol-gel synthesis of binary (P205-Ca0) calcium phosphate glass (CPg) nanoparticles []. In this process, it reacts with ethylphosphate in an ethanolic medium, with ammonia (NH3(aq)) acting as a catalyst. This reaction leads to the formation of a mixture primarily composed of amorphous calcium monoethylphosphate, alongside byproducts like portlandite (in the presence of excess calcium) or NH4H2P04 (in the absence of calcium) []. Subsequent thermal treatment transforms these initial products into more stable but still degradable inorganic forms, including amorphous calcium trimetaphosphate (ACTMP), pyrophosphate (ACPP), orthophosphate (ACP), and calcite, depending on the calcium content and the temperature applied [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)

![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)